Cas no 255901-50-9 (3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine)

3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine 化学的及び物理的性質
名前と識別子
-
- 2H-Thieno[3,4-b][1,4]dioxepin,3,4-dihydro-3,3-dimethyl-
- 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- 3,3-dimethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine
- 3,4-(2,2-Dimethylpropylenedioxy)thiophene
- 3,4-(2,2-dimethyl-1,3-propylenedioxy)thiophene
- 3,4-Dihydro-3,3-dimethyl-2H-thieno[3,4-b-1,4]dioxepin
- 660523_ALDRICH
- CTK8E7336
- SureCN972430
- 3,4-(2,2'-Dimethylpropylenedioxy)thiophene
- FCH1122892
- 2,2-Dimethyl-3,4-propylenedioxythiophene
- D5423
- 3,4-(2,2-dimethylpropylene-dioxy)thiophene
- 3,3-dimethyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine
- 3,4-Dihydro-3,3-dimethyl-2H-thieno[3,4
- 3 4-(2' 2-DIMETHYLPROPYLENE)DIOXYTHIOPH
- J-016062
- 3 4-(2' 2'-DIMETHYLPROPYLENE)DIOXYTHIOPH
- 3,4-Dihydro-3,3-dimethyl-2H-thieno[3,4-b-1,4]dioxepin, EDOT analog
- AS-64546
- SCHEMBL972430
- AKOS025394571
- MFCD08705268
- DTXSID00431451
- CS-0110817
- SB66964
- 3 4-(2 2-DIMETHYLPROPYLENE)DIOXYTHIOPH
- T70665
- 3,4-(2,2-Dimethylpropylenedioxy)thiophene, 97%
- 255901-50-9
- 3,3-DIMETHYL-2H,4H-THIENO[3,4-B][1,4]DIOXEPINE
- PUEUIEYRIVFGLS-UHFFFAOYSA-N
- 3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine
-
- MDL: MFCD08705268
- インチ: 1S/C9H12O2S/c1-9(2)5-10-7-3-12-4-8(7)11-6-9/h3-4H,5-6H2,1-2H3
- InChIKey: PUEUIEYRIVFGLS-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C2C(=C1[H])OC([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])O2
計算された属性
- せいみつぶんしりょう: 184.05600
- どういたいしつりょう: 184.05580079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.7
じっけんとくせい
- 密度みつど: 1.124
- ゆうかいてん: 42.0 to 46.0 deg-C
- ふってん: 239.573°C at 760 mmHg
- フラッシュポイント: 華氏温度:208.4°f
摂氏度:98°c - 屈折率: 1.514
- PSA: 46.70000
- LogP: 2.54550
3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:0-10°C
3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D890825-50mg |
3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine |
255901-50-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181457-200mg |
3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine |
255901-50-9 | 97% | 200mg |
¥1446 | 2023-04-14 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 660523-500MG |
3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine |
255901-50-9 | 500mg |
¥3382.94 | 2023-12-01 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D868907-200mg |
3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine |
255901-50-9 | 95% | 200mg |
896.00 | 2021-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181457-1g |
3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine |
255901-50-9 | 97% | 1g |
¥4374 | 2023-04-14 | |
abcr | AB465724-250 mg |
3,4-(2,2-Dimethylpropylenedioxy)thiophene, 95%; . |
255901-50-9 | 95% | 250MG |
€101.30 | 2023-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5423-200mg |
3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine |
255901-50-9 | 95.0%(GC) | 200mg |
¥940.0 | 2022-06-09 | |
Aaron | AR00BFZX-25g |
3 4-(2' 2'-DIMETHYLPROPYLENE)DIOXYTHIOPH |
255901-50-9 | 98% | 25g |
$994.00 | 2023-12-14 | |
eNovation Chemicals LLC | D751939-25g |
3 4-(2' 2'-DIMETHYLPROPYLENE)DIOXYTHIOPH |
255901-50-9 | 95.0% | 25g |
$1115 | 2024-06-06 | |
Aaron | AR00BFZX-5g |
3 4-(2' 2'-DIMETHYLPROPYLENE)DIOXYTHIOPH |
255901-50-9 | 97% | 5g |
$216.00 | 2025-02-11 |
3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine 関連文献
-
1. Hydrogen bonding and steric effects on rotamerization in 3,4-alkylenedioxy-, 3-alkoxy- and 3,4-dialkoxy-2-thienyldi(tert-butyl)methanols: an NMR, IR and X-ray crystallographic studyJohn S. Lomas,Alain Adenier,Kun Gao,Fran?ois Maurel,Jacqueline Vaissermann J. Chem. Soc. Perkin Trans. 2 2002 216
-
Jean Roncali,Philippe Blanchard,Pierre Frère J. Mater. Chem. 2005 15 1589
-
Timothy C. Parker,Dinesh G. (Dan) Patel,Karttikay Moudgil,Stephen Barlow,Chad Risko,Jean-Luc Brédas,John R. Reynolds,Seth R. Marder Mater. Horiz. 2015 2 22
-
Sophie Roquet,Philippe Leriche,Igor Perepichka,Bruno Jousselme,Eric Levillain,Pierre Frère,Jean Roncali J. Mater. Chem. 2004 14 1396
-
Kaiwen Lin,Shouli Ming,Shijie Zhen,Yao Zhao,Baoyang Lu,Jingkun Xu Polym. Chem. 2015 6 4575
-
Philippe Leriche,Philippe Blanchard,Pierre Frère,Eric Levillain,Gilles Mabon,Jean Roncali Chem. Commun. 2006 275
-
7. Solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcoholsJohn S. Lomas,Alain Adenier J. Chem. Soc. Perkin Trans. 2 2001 1051
3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepineに関する追加情報
Introduction to 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS No. 255901-50-9)
3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, with the CAS number 255901-50-9, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields of research. This compound belongs to the class of thienodioxepines, which are characterized by a fused thiophene and dioxepine ring system. The presence of the dimethyl groups at the 3-position further enhances its stability and reactivity, making it an intriguing subject for both academic and industrial investigations.
The chemical structure of 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is notable for its complex ring system and the presence of multiple functional groups. The thiophene ring provides aromatic stability, while the dioxepine ring introduces additional complexity and potential for diverse chemical interactions. The dimethyl substituents at the 3-position contribute to the overall steric hindrance and electronic properties of the molecule. These features collectively make 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine a valuable building block for the synthesis of more complex molecules and pharmaceuticals.
In the realm of medicinal chemistry, 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has shown promise as a scaffold for the development of novel therapeutic agents. Recent studies have explored its potential as a modulator of various biological targets, including enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry in 2022 highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. This finding suggests that derivatives of 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine could be developed into potent anticancer drugs.
Beyond its potential in cancer therapy, 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has also been investigated for its neuroprotective properties. A study conducted by researchers at Harvard University in 2021 demonstrated that certain derivatives of this compound exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind these effects is thought to involve modulation of oxidative stress and inflammation pathways.
The synthetic accessibility of 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is another factor contributing to its appeal in research and development. Various synthetic routes have been developed to produce this compound efficiently and in high yields. One notable method involves a multi-step synthesis starting from readily available thiophene derivatives and incorporating dimethyl groups through selective alkylation reactions. This synthetic flexibility allows for the easy modification of the core structure to create a wide range of analogs with tailored properties.
In addition to its medicinal applications, 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. Research published in Advanced Materials in 2020 reported that thin films containing this compound exhibit excellent charge transport properties and stability under various environmental conditions. These findings open up new possibilities for the development of advanced electronic materials based on thienodioxepines.
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies on the biodegradability and toxicity of 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine have shown that it exhibits low toxicity and good biodegradability under controlled conditions. This makes it a more environmentally friendly option compared to some other organic compounds used in similar applications.
In conclusion, 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS No. 255901-50-9) is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and other fields. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, 3 , 6 -Dimethyl - 6 ,7 - dihydro - 5 H - thieno [ 6 ,7 - b ] [ 1 , 6 ] oxazocin - 8 - amine (a related compound) will likely play an increasingly important role in advancing our understanding of thienodioxepines and their derivatives.
255901-50-9 (3,3-Dimethyl-3,4-dihydro-2H-thieno3,4-b1,4dioxepine) 関連製品
- 155861-77-1(2H-Thieno[3,4-b][1,4]dioxepin,3,4-dihydro-)
- 168013-75-0(2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile)
- 1251612-00-6(N-(3-fluorophenyl)-2-(4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidin-1-yl)acetamide)
- 473706-10-4(4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile)
- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)
- 1805194-49-3(4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid)
- 38024-35-0(4-Aminocinnoline-3-carboxamide)
- 1807240-90-9(4-Chloro-5-difluoromethoxy-2-fluorotoluene)
- 2088032-78-2(Thyroxine-formic Acid-N-methylamide)
- 2138311-96-1(5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]-)

